4,4,6-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 4-bromobenzoate
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Overview
Description
4,4,6-Trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 4-bromobenzoate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrroloquinoline core and a bromobenzoate ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,6-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 4-bromobenzoate typically involves multiple steps. One common method includes the condensation of 4,4,6-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline with 4-bromobenzoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an anhydrous solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. scaling up the laboratory synthesis method with appropriate modifications for large-scale production could be a potential approach.
Chemical Reactions Analysis
Types of Reactions
4,4,6-Trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 4-bromobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the benzoate group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Corresponding quinoline derivatives with oxidized functional groups.
Reduction: Reduced forms of the pyrroloquinoline core.
Substitution: Various substituted benzoate derivatives depending on the nucleophile used.
Scientific Research Applications
4,4,6-Trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 4-bromobenzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,4,6-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 4-bromobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 4,4,6-Trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 3-fluorobenzoate
- 4,4,6-Trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 4-methylbenzoate
Uniqueness
4,4,6-Trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 4-bromobenzoate is unique due to the presence of the bromine atom, which can participate in various substitution reactions, making it a versatile intermediate for further chemical modifications .
Properties
Molecular Formula |
C21H16BrNO4 |
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Molecular Weight |
426.3 g/mol |
IUPAC Name |
(9,11,11-trimethyl-2,3-dioxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-6-yl) 4-bromobenzoate |
InChI |
InChI=1S/C21H16BrNO4/c1-11-10-21(2,3)23-17-15(11)8-14(9-16(17)18(24)19(23)25)27-20(26)12-4-6-13(22)7-5-12/h4-10H,1-3H3 |
InChI Key |
DZNHUDOLPXBGHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(N2C3=C1C=C(C=C3C(=O)C2=O)OC(=O)C4=CC=C(C=C4)Br)(C)C |
Origin of Product |
United States |
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